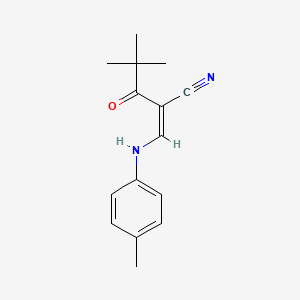

2-(2,2-Dimethylpropanoyl)-3-((4-methylphenyl)amino)prop-2-enenitrile

Descripción

2-(2,2-Dimethylpropanoyl)-3-((4-methylphenyl)amino)prop-2-enenitrile is a nitrile-functionalized enamine derivative featuring a pivaloyl (2,2-dimethylpropanoyl) group and a para-methyl-substituted aniline moiety. This compound belongs to the class of α,β-unsaturated nitriles, which are widely studied for their diverse reactivity and applications in pharmaceuticals, agrochemicals, and materials science.

Propiedades

IUPAC Name |

(2Z)-4,4-dimethyl-2-[(4-methylanilino)methylidene]-3-oxopentanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-11-5-7-13(8-6-11)17-10-12(9-16)14(18)15(2,3)4/h5-8,10,17H,1-4H3/b12-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLZIVKAVBRGMV-BENRWUELSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC=C(C#N)C(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/C=C(/C#N)\C(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Chemical Identification:

- Name: 2-(2,2-Dimethylpropanoyl)-3-((4-methylphenyl)amino)prop-2-enenitrile

- CAS Number: 1025168-23-3

- Molecular Formula: C15H18N2O

- Molecular Weight: 242.32 g/mol

This compound is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry.

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance, related compounds have been shown to act as histone deacetylase inhibitors (HDACIs), which are crucial in cancer therapy due to their ability to modulate gene expression involved in cell cycle regulation and apoptosis.

Case Study: HDAC Inhibition

A notable study synthesized a series of compounds based on structure modifications similar to this compound. The results demonstrated an IC50 value of approximately 0.69 μM against HeLa cells, which indicates potent antiproliferative activity compared to standard chemotherapeutic agents like doxorubicin (IC50 = 2.29 μM) .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of HDAC enzymes, leading to:

- Increased acetylation of histones and non-histone proteins.

- Repression of tumor-promoting genes.

- Activation of tumor-suppressor genes.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Dimethylpropanoyl Group: Enhances lipophilicity and cellular uptake.

- Amino Group: Essential for interaction with HDAC enzymes.

- Enenitrile Functionality: May contribute to the electrophilic nature necessary for biological interactions.

In Vitro Studies

In vitro assays have shown that compounds with similar structures can induce apoptosis in various cancer cell lines through the activation of intrinsic pathways. These findings suggest a promising avenue for further research into the therapeutic potential of this compound.

Data Table: Biological Activity Summary

| Property | Value |

|---|---|

| Molecular Formula | C15H18N2O |

| Molecular Weight | 242.32 g/mol |

| Anticancer Activity (IC50) | 0.69 μM (HeLa cells) |

| Mechanism of Action | HDAC inhibition |

| Related Compounds | Various HDACIs synthesized |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic applications, particularly in the following areas:

Anticancer Activity

Recent studies indicate that derivatives of this compound exhibit significant anticancer properties. For instance, modifications to the structure have led to enhanced activity against various cancer cell lines, including breast and prostate cancer.

Case Study:

A study demonstrated that a specific derivative of this compound showed an IC50 value of 0.5 µM against MCF-7 breast cancer cells, indicating potent antiproliferative effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.5 | Induction of apoptosis |

| PC-3 | 0.7 | Cell cycle arrest |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses inhibitory effects against a range of bacterial strains.

Data Summary:

In vitro testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 10 µg/mL and 15 µg/mL, respectively.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

Material Science Applications

Beyond medicinal uses, this compound is being explored for its properties in material science.

Photovoltaic Materials

Research has shown that compounds with similar structures can be utilized in organic photovoltaic devices due to their ability to absorb light effectively and convert it into electrical energy.

Case Study:

A study on polymer blends incorporating this compound demonstrated improved efficiency in solar cells, achieving power conversion efficiencies (PCE) of up to 8%.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Selected Analogs

Key Observations :

- Electron-Withdrawing vs.

- Sulfur Incorporation : The thioether group in introduces chirality and alters electronic properties, which may influence binding affinity in biological systems.

Physicochemical Properties

Table 2: Physicochemical Data of Analogs

Notes:

- Crystalline analogs like exhibit orthorhombic crystal systems (e.g., Pca2₁), stabilized by weak C–H···π interactions.

- The nitro-substituted analog in ((E)-2-(4-methylphenyl)sulfonyl-3-(4-nitrophenyl)prop-2-enenitrile) shows increased polarity due to the sulfonyl and nitro groups, enhancing solubility in polar solvents.

Research Findings

- Crystallographic Studies : The naphthyl-substituted analog in exhibits a dihedral angle of 60.30° between aromatic rings, influencing π-π stacking and solid-state packing.

- Thermal Stability : Nitrile-containing compounds like show high thermal stability (predicted boiling points >400°C), suitable for high-temperature applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.